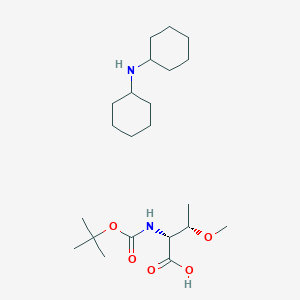
Boc-D-Thr(Me)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Thr(Me)-OH.DCHA: is a derivative of threonine, an amino acid. The compound is often used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group (tert-butyloxycarbonyl) is a protecting group for the amino group, which is commonly used in organic synthesis to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Me)-OH.DCHA typically involves the protection of the amino group of threonine with a Boc group. This is followed by the methylation of the hydroxyl group. The final product is then combined with dicyclohexylamine (DCHA) to form the salt. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-Thr(Me)-OH.DCHA can undergo oxidation reactions, particularly at the methylated hydroxyl group.
Reduction: The compound can be reduced, although this is less common due to the stability of the Boc group.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the methylated threonine.
Reduction: Reduced forms of the compound, although less common.
Substitution: Substituted derivatives where the Boc group is replaced or modified.
Scientific Research Applications
Chemistry: Boc-D-Thr(Me)-OH.DCHA is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, the compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: this compound is utilized in the development of therapeutic peptides. These peptides can act as hormones, enzymes, or inhibitors in various medical treatments.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Boc-D-Thr(Me)-OH.DCHA primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Boc-D-Thr-OH: Another threonine derivative used in peptide synthesis.
Boc-D-Thr(Bzl)-OH: A benzylated derivative of threonine.
Boc-L-Thr-OH: The L-isomer of Boc-D-Thr-OH.
Uniqueness: Boc-D-Thr(Me)-OH.DCHA is unique due to its methylated hydroxyl group, which can influence the compound’s reactivity and the properties of the resulting peptides. This methylation can enhance the stability and bioavailability of peptide drugs, making it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C22H42N2O5 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)/t;6-,7+/m.0/s1 |
InChI Key |
WACBNLRFVGEKFE-HLISZSCWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















